β-Zearalenol-d4 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

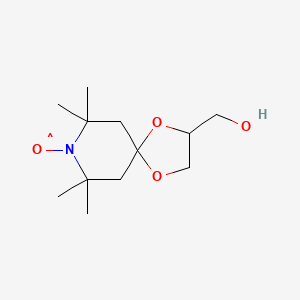

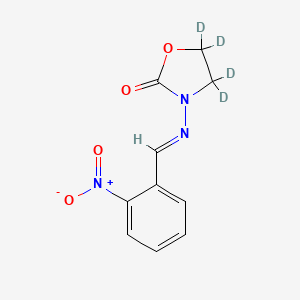

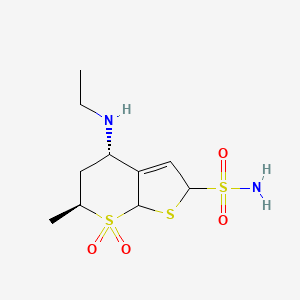

β-Zearalenol-d4 (Major) is a synthetic estrogenic compound that is used in scientific research to understand the mechanism of action of estrogenic compounds. It is a stable isotope-labeled compound that is used in various experiments to study the biochemical and physiological effects of estrogenic compounds.

Mechanism Of Action

The mechanism of action of β-Zearalenol-d4 (β-Zearalenol-d4 (Major)) involves the binding of the compound to estrogen receptors. This results in the activation of various signaling pathways that regulate gene expression and cellular functions. The compound also has an effect on the production of various hormones and growth factors that are involved in the regulation of various physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of β-Zearalenol-d4 (β-Zearalenol-d4 (Major)) are similar to those of other estrogenic compounds. The compound has an effect on the growth and differentiation of various tissues and organs, including the reproductive system, bone tissue, and the cardiovascular system. It also has an effect on the metabolism of various nutrients and the regulation of various hormones and growth factors.

Advantages And Limitations For Lab Experiments

The advantages of using β-Zearalenol-d4 (β-Zearalenol-d4 (Major)) in lab experiments include its stable isotope labeling, which allows for accurate quantification and detection of the compound in various tissues and organs. The compound is also highly selective for estrogen receptors, which allows for specific targeting of the compound to various tissues and organs.

The limitations of using β-Zearalenol-d4 (β-Zearalenol-d4 (Major)) in lab experiments include its cost and availability. The compound is relatively expensive and may not be available in large quantities for certain experiments. Additionally, the compound may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

For the use of β-Zearalenol-d4 (β-Zearalenol-d4 (β-Zearalenol-d4 (Major))) in scientific research include the development of new methods for the synthesis and detection of the compound. This may involve the use of new deuterium sources and labeling techniques to improve the accuracy and sensitivity of detection. Additionally, the compound may be used in new experiments to study the interaction of estrogenic compounds with other signaling pathways and the regulation of various physiological processes.

Synthesis Methods

The synthesis of β-Zearalenol-d4 (β-Zearalenol-d4 (Major)) involves the use of deuterium oxide as a solvent and a deuterium source. The synthesis can be achieved through the hydrogenation of Zearalenone in the presence of a deuterium source. This results in the formation of β-Zearalenol-d4 (β-Zearalenol-d4 (Major)), which is a deuterium-labeled compound.

Scientific Research Applications

β-Zearalenol-d4 (β-Zearalenol-d4 (Major)) is used in scientific research to study the mechanism of action of estrogenic compounds. It is used to understand the biochemical and physiological effects of estrogenic compounds on various tissues and organs. The compound is also used to study the interaction of estrogenic compounds with estrogen receptors and other signaling pathways.

properties

CAS RN |

1778735-09-3 |

|---|---|

Product Name |

β-Zearalenol-d4 (Major) |

Molecular Formula |

C₁₈H₂₀D₄O₅ |

Molecular Weight |

324.4 |

synonyms |

(3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-β-Zearalenol-d4; β-trans-Zearalenol-d4; _x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)